molecular formula C6H6Br3N B3276115 3-Bromo-2-(bromomethyl)pyridine hydrobromide CAS No. 63540-57-8

3-Bromo-2-(bromomethyl)pyridine hydrobromide

Cat. No.: B3276115
CAS No.: 63540-57-8
M. Wt: 331.83 g/mol
InChI Key: YLHVZUGEZHSBJF-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)pyridine hydrobromide is a high-purity chemical reagent designed for research and development purposes, strictly for Research Use Only. This compound features a pyridine ring functionalized with both bromine and a bromomethyl group, making it a valuable bifunctional scaffold in organic synthesis . Its structure is closely related to 3-Bromo-2-(bromomethyl)pyridine (PubChem CID: 21441081), with the addition of a hydrobromide salt to potentially enhance its stability and crystallinity . As a key synthetic intermediate, this molecule is particularly useful in medicinal chemistry for the construction of more complex heterocyclic systems. The two distinct bromine atoms offer orthogonal reactivity; the bromine on the ring is amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the bromomethyl group is highly reactive in nucleophilic substitutions (e.g., alkylations) or can be used to introduce a pyridylmethyl arm into target molecules . This makes it a versatile building block for developing potential pharmaceutical candidates, such as kinase inhibitors or other small-molecule therapeutics that incorporate a substituted pyridine core. Researchers will find this reagent especially valuable for constructing combinatorial libraries and exploring structure-activity relationships (SAR). For research purposes only. Not for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(bromomethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.BrH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHVZUGEZHSBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2 Bromomethyl Pyridine Hydrobromide

Direct Bromination Strategies for Pyridine (B92270) Precursors

Direct bromination approaches aim to introduce bromine atoms onto a pre-formed pyridine scaffold, such as 2-methylpyridine (B31789) (2-picoline), in a sequential manner. This involves first the bromination of the pyridine ring and subsequently the bromination of the methyl side-chain.

Regioselective Bromination of the Pyridine Ring System

The inherent electron-deficient nature of the pyridine ring makes electrophilic substitution, such as bromination, challenging and often requires harsh conditions. Direct bromination of 2-methylpyridine with bromine, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), often leads to a mixture of isomers, primarily 3-bromo-2-methylpyridine (B185296) and 5-bromo-2-methylpyridine. patsnap.com The separation of these isomers can be difficult, posing a significant challenge for this route.

One documented method involves adding 2-methylpyridine to aluminum chloride at 100°C, followed by the dropwise addition of bromine. chemicalbook.com This procedure, however, results in a low yield of the desired 3-bromo-2-methylpyridine, reported to be around 12% after purification. chemicalbook.com The harsh reaction conditions (high temperature and strong Lewis acid) contribute to the formation of multiple by-products.

To overcome the low reactivity and poor regioselectivity, alternative strategies often involve the activation of the pyridine ring. One such method is the use of pyridine N-oxides, which activates the positions ortho and para to the nitrogen atom towards electrophilic substitution. However, this would not favor the desired 3-position bromination in a 2-methylpyridine system.

Side-Chain Bromination Techniques

Once 3-bromo-2-methylpyridine is obtained, the next step in a direct approach is the bromination of the methyl group at the 2-position. This transformation is typically achieved through a free-radical halogenation reaction. N-Bromosuccinimide (NBS) is the reagent of choice for such benzylic-type brominations, as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the ring. organic-chemistry.org

The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV light. Research on the reaction of NBS with various alkylpyridines has shown that the reactivity of the methyl group is influenced by its position on the ring. cdnsciencepub.com For instance, studies indicate that 2-methyl and 4-methyl groups are more susceptible to bromination with NBS than a 3-methyl group. cdnsciencepub.com

The final step in this sequence would be the treatment of the resulting 3-bromo-2-(bromomethyl)pyridine (B152559) with hydrobromic acid (HBr) to form the stable hydrobromide salt.

Optimization of Reaction Conditions and Reagent Systems

Optimizing a direct bromination strategy requires careful control of reaction parameters to maximize the yield of the desired product while minimizing the formation of isomers and by-products.

For the ring bromination step, factors such as the choice of Lewis acid, reaction temperature, and the ratio of reactants are critical. While aluminum chloride has been used, the low yield suggests that other catalysts or conditions might be necessary for a viable synthesis. chemicalbook.com

For the side-chain bromination , the choice of solvent can significantly influence the outcome. While carbon tetrachloride has been traditionally used, solvents like acetonitrile (B52724) have been shown in some cases to favor ring bromination over side-chain bromination for certain aromatic substrates, highlighting the need for careful solvent selection. mdma.chgoogle.com The amount of NBS and initiator, along with the reaction time and temperature, must be precisely controlled to prevent di- or tri-bromination of the methyl group.

StepReagents & ConditionsProductReported Yield
Ring Bromination 2-Methylpyridine, Br₂, AlCl₃, 100°C3-Bromo-2-methylpyridine~12% chemicalbook.com
Side-Chain Bromination 3-Bromo-2-methylpyridine, NBS, Radical Initiator (e.g., AIBN), CCl₄3-Bromo-2-(bromomethyl)pyridineNot specified
Salt Formation 3-Bromo-2-(bromomethyl)pyridine, HBr3-Bromo-2-(bromomethyl)pyridine hydrobromideNot specified

Multistep Synthesis Approaches from Readily Available Starting Materials

Multistep syntheses offer a more controlled and often higher-yielding alternative to direct bromination. These routes build the target molecule by sequentially introducing the required functional groups onto simpler, more readily available pyridine precursors.

Functional Group Interconversions Leading to Bromomethyl Moieties

A common strategy in multistep synthesis involves the creation of a hydroxymethyl group at the 2-position, which is then converted to the desired bromomethyl group. This approach avoids the direct, and often aggressive, side-chain bromination of a methyl group.

A plausible synthetic route could begin with 3-bromo-2-pyridinecarboxylic acid. This intermediate can be subjected to reduction to yield 3-bromo-2-(hydroxymethyl)pyridine. Common reducing agents for converting carboxylic acids to alcohols include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Once the alcohol, 3-bromo-2-(hydroxymethyl)pyridine, is formed, it can be converted to the corresponding bromide. This is a standard functional group interconversion. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective for this transformation. The reaction with HBr would directly produce the target hydrobromide salt.

PrecursorReagents & ConditionsIntermediate/Product
3-Bromo-2-pyridinecarboxylic acid1. LiAlH₄ or BH₃ (Reduction)3-Bromo-2-(hydroxymethyl)pyridine
3-Bromo-2-(hydroxymethyl)pyridine2. PBr₃ or HBr (Bromination)This compound

Introduction of Halogen Substituents on the Pyridine Core

A key aspect of multistep syntheses is the controlled and regioselective introduction of the bromine atom onto the pyridine ring. Instead of direct electrophilic bromination, a Sandmeyer-type reaction on an amino-substituted pyridine is a highly effective method.

Patents describe a reliable synthesis of the crucial intermediate, 3-bromo-2-methylpyridine, starting from 2-methyl-3-aminopyridine. patsnap.comgoogle.com This process involves a diazotization-bromination sequence. The 2-methyl-3-aminopyridine is treated with hydrobromic acid and sodium nitrite (B80452) in the presence of bromine at low temperatures (-10°C to 0°C). google.com This in situ formation and subsequent displacement of the diazonium salt with bromide provides the desired 3-bromo-2-methylpyridine in high yield (reported as 95%). google.com

The precursor, 2-methyl-3-aminopyridine, can itself be prepared in a two-step sequence from 2-chloro-3-nitropyridine. patsnap.com This involves a condensation reaction with diethyl malonate followed by decarboxylation to give 2-methyl-3-nitropyridine, which is then reduced (e.g., via catalytic hydrogenation with Pd/C) to afford 2-methyl-3-aminopyridine. patsnap.com

This multistep approach provides excellent control over the regiochemistry of the ring bromination, overcoming the main drawback of the direct bromination of 2-picoline. Once 3-bromo-2-methylpyridine is synthesized via this route, it can be converted to the final product by the side-chain bromination method described in section 2.1.2.

Starting MaterialReagents & ConditionsIntermediate/ProductReported Yield
2-Methyl-3-nitropyridinePd/C, H₂ (Catalytic Hydrogenation)2-Methyl-3-aminopyridine95-97% google.com
2-Methyl-3-aminopyridineHBr, Br₂, NaNO₂, -10°C to 0°C3-Bromo-2-methylpyridine95% google.com

Green Chemistry and Sustainable Synthetic Routes for this compound

The growing emphasis on environmental stewardship within the chemical industry has spurred significant research into sustainable synthetic methodologies. For the production of this compound, a key intermediate in various chemical syntheses, the principles of green chemistry offer a framework for developing safer, more efficient, and environmentally conscious manufacturing processes. This involves a critical evaluation of solvents, catalysts, and the intrinsic efficiency of the reaction pathways.

Exploration of Environmentally Benign Solvents and Catalysts

A cornerstone of green chemistry is the reduction or elimination of hazardous substances, including solvents and reagents, which often constitute the bulk of the waste generated in a chemical process. The conventional synthesis of this compound typically involves a two-step process: the bromination of the pyridine ring of 2-methylpyridine to yield 3-bromo-2-methylpyridine, followed by the radical bromination of the methyl group.

The second step, a Wohl-Ziegler reaction, traditionally employs N-bromosuccinimide (NBS) as the brominating agent, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often conducted in chlorinated solvents like carbon tetrachloride (CCl₄). commonorganicchemistry.comwikipedia.org Each of these components presents environmental and safety challenges. Carbon tetrachloride is a well-known ozone-depleting substance and is carcinogenic, leading to severe restrictions on its use. researchgate.net Chemical radical initiators like AIBN can be hazardous to handle.

Research into greener alternatives for radical brominations has identified several promising avenues:

Environmentally Benign Solvents: The substitution of chlorinated solvents is a primary goal. Studies have shown that solvents like acetonitrile and methyl acetate (B1210297) can be effective replacements for CCl₄ in NBS brominations, often without the need for a chemical initiator. researchgate.netresearchgate.net Acetonitrile, while still possessing toxicity, is considered a more environmentally acceptable alternative to CCl₄. researchgate.netcolab.ws Other explorations have focused on solvent-free (neat) reactions or the use of aqueous biphasic systems to minimize organic solvent waste. researchgate.net

Alternative Initiation Methods: To circumvent the risks associated with chemical initiators, photochemical methods have been successfully employed. The use of visible light from household lamps or LEDs can provide the energy to initiate the radical chain reaction, offering a safer, cheaper, and more sustainable activation method. researchgate.netcolab.wsbohrium.com This approach aligns with the green chemistry principle of using energy efficiently.

Alternative Reagents and Catalysts: While NBS is widely used and is safer than handling molecular bromine, it contributes to poor atom economy as it generates succinimide (B58015) as a byproduct. wordpress.com Research has explored the direct use of molecular bromine in continuous-flow microreactors, which can handle hazardous reagents more safely, or the in situ generation of bromine from less hazardous sources like HBr/H₂O₂. researchgate.net The development of recyclable, heterogeneous catalysts for halogenation reactions is an active area of research, although specific catalysts for pyridine side-chain bromination are not yet widely established. The principle involves immobilizing the catalytic species on a solid support, allowing for easy separation and reuse, thereby reducing waste and cost.

Table 1: Comparison of Conventional vs. Green Solvents and Initiators for Radical Bromination
ParameterConventional MethodGreen AlternativeEnvironmental/Safety Benefit
SolventCarbon Tetrachloride (CCl₄)Acetonitrile, Methyl Acetate, WaterReduces use of ozone-depleting and carcinogenic substances. researchgate.net
InitiatorAIBN, Benzoyl PeroxideVisible Light (Photochemical)Avoids handling of potentially explosive/toxic chemical initiators. colab.ws

Atom Economy and Process Efficiency in Production

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

In the side-chain bromination of 3-bromo-2-methylpyridine using NBS, the reaction is as follows:

C₆H₆BrN (3-bromo-2-methylpyridine) + C₄H₄BrNO₂ (NBS) → C₆H₅Br₂N (3-bromo-2-(bromomethyl)pyridine) + C₄H₅NO₂ (succinimide)

Calculating the atom economy for this step reveals a significant portion of the reactant mass ends up in the succinimide byproduct, highlighting an inherent inefficiency.

Table 2: Atom Economy Calculation for the Wohl-Ziegler Bromination Step
CompoundFormulaMolecular Weight (g/mol)Role
3-bromo-2-methylpyridineC₆H₆BrN172.02Reactant
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Reactant
3-bromo-2-(bromomethyl)pyridineC₆H₅Br₂N250.92Desired Product
SuccinimideC₄H₅NO₂99.09Byproduct
% Atom Economy = [250.92 / (172.02 + 177.98)] x 10071.7%

An atom economy of 71.7% indicates that over 28% of the reactant mass is converted into a byproduct, which must be separated and managed as waste. Syntheses with higher atom economy, such as addition reactions where all reactant atoms are incorporated into the product, are considered greener.

Process Efficiency and Intensification: Traditional batch processing of hazardous reactions like brominations poses significant safety risks (e.g., thermal runaways) and can be inefficient to scale up. Continuous-flow chemistry has emerged as a powerful tool for process intensification. By performing reactions in small-volume microreactors or tube reactors, significant advantages can be realized:

Enhanced Safety: The small reaction volume minimizes the risk associated with handling hazardous reagents and controlling exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivity in shorter reaction times.

Scalability: Increasing production volume is achieved by running the flow reactor for a longer duration or by "scaling out" (running multiple reactors in parallel), avoiding the complex and often problematic redevelopment required for scaling up batch reactors.

Applying flow chemistry to the synthesis of this compound could enable the safer use of more atom-economical reagents like molecular bromine and allow for rapid optimization of reaction conditions, ultimately leading to a more efficient and sustainable industrial process.

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 2 Bromomethyl Pyridine Hydrobromide

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromomethyl group at the 2-position of the pyridine (B92270) ring is analogous to a benzylic halide, exhibiting enhanced reactivity towards nucleophilic substitution. This heightened reactivity is attributed to the ability of the adjacent aromatic pyridine ring to stabilize the transition state of the reaction.

Elucidation of S(_N)1 and S(_N)2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway, which involves a carbocation intermediate, and the bimolecular S(_N)2 pathway, which is a concerted process. For primary benzylic-type halides such as the 2-(bromomethyl)pyridine (B1332372) moiety, the S(_N)2 mechanism is generally favored. The primary nature of the carbon atom disfavors the formation of a stable carbocation, a prerequisite for the S(_N)1 pathway.

The S(_N)2 reaction involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry if the carbon is chiral. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

While the S(_N)1 pathway is less likely, it could potentially compete under specific conditions that favor carbocation formation, such as in the presence of a very poor nucleophile and a highly polar, protic solvent that can solvate both the departing bromide ion and the incipient carbocation. The pyridyl group, particularly when protonated as in the hydrobromide salt, can offer some resonance stabilization to a carbocation at the adjacent methylene (B1212753) position.

Table 1: Comparison of S(_N)1 and S(_N)2 Pathways for 3-Bromo-2-(bromomethyl)pyridine (B152559) Hydrobromide

FeatureS(_N)1 PathwayS(_N)2 Pathway
Mechanism Two-step, involves carbocation intermediateOne-step, concerted reaction
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Stereochemistry RacemizationInversion of configuration
Substrate Preference Tertiary > Secondary > PrimaryPrimary > Secondary > Tertiary
Favored by Weak nucleophiles, polar protic solventsStrong nucleophiles, polar aprotic solvents

Influence of Nucleophile Basicity and Steric Hindrance

In the context of the favored S(_N)2 pathway, the nature of the nucleophile plays a critical role in the reaction kinetics. Stronger nucleophiles, which are typically more basic, will react faster. For instance, a thiolate anion (RS⁻) is a more potent nucleophile than its corresponding thiol (RSH).

Steric hindrance around the electrophilic carbon atom significantly impacts the rate of S(_N)2 reactions. As the bulk of the attacking nucleophile increases, the rate of reaction generally decreases due to increased steric repulsion in the transition state. This effect can be used to control the selectivity of the reaction.

Table 2: Illustrative Effect of Nucleophile Properties on S(_N)2 Reaction Rate

NucleophileBasicity (pKa of conjugate acid)Steric HindranceExpected Relative Rate
CH₃O⁻15.5LowFast
(CH₃)₃CO⁻18.0HighSlow
CN⁻9.2LowModerate
I⁻-10LowVery Fast

Cross-Coupling Reactions Involving Bromine Substituents

The bromine atom at the 3-position of the pyridine ring is an aryl bromide and is amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-(bromomethyl) group, being a benzylic-type halide, can also participate in certain cross-coupling reactions, and achieving selectivity between the two bromine substituents is a key synthetic challenge. Generally, the C(sp²)-Br bond of the pyridine ring is less reactive than the C(sp³)-Br bond of the bromomethyl group in nucleophilic substitutions but is the primary site for oxidative addition in many palladium-catalyzed cross-coupling cycles.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are widely used for the functionalization of aryl halides.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is co-catalyzed by palladium and a copper(I) salt.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromopyridine Derivatives

ReactionCoupling PartnerTypical CatalystBaseTypical Conditions
Suzuki Arylboronic acidPd(PPh₃)₄, Pd(OAc)₂/ligandNa₂CO₃, K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O, 80-110 °C
Heck StyrenePd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724), 100-140 °C
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N, PiperidineTHF, DMF, rt-80 °C

Copper- and Nickel-Mediated Coupling Reactions

In addition to palladium, copper and nickel catalysts have emerged as powerful and often more economical alternatives for cross-coupling reactions.

Copper-Mediated Reactions: Copper catalysts are particularly effective for C-N and C-O bond formation, such as in the Ullmann condensation, where an aryl halide is coupled with an amine or an alcohol. Copper can also catalyze Suzuki-type couplings.

Nickel-Mediated Reactions: Nickel catalysts are known for their ability to couple aryl bromides with a wide range of partners, including organozinc reagents (Negishi coupling) and organoboron reagents (Suzuki coupling). Nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to palladium.

Table 5: Examples of Copper- and Nickel-Mediated Cross-Coupling Reactions with 3-Bromopyridine Derivatives

MetalReaction TypeCoupling PartnerLigand (if any)Base/AdditiveTypical Conditions
Copper C-N Coupling (Ullmann)Aniline1,10-PhenanthrolineK₂CO₃, Cs₂CO₃DMSO, 100-150 °C
Nickel Suzuki-typePhenylboronic acidPPh₃, dppfK₃PO₄, Na₂CO₃Toluene, Dioxane, 80-120 °C

Mechanism of Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formation

The dual reactivity of 3-bromo-2-(bromomethyl)pyridine hydrobromide, possessing both an sp2-hybridized carbon-bromine bond on the pyridine ring and an sp3-hybridized carbon-bromine bond on the methyl substituent, makes it a versatile substrate for metal-catalyzed cross-coupling reactions. The mechanisms of these transformations, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, are contingent on the reaction conditions and the catalyst system employed, which can be tailored to selectively activate one of the C-Br bonds.

The general catalytic cycle for these palladium-catalyzed reactions commences with the oxidative addition of the organohalide to a Pd(0) species. This is followed by either transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and culminates in reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org In the case of Buchwald-Hartwig amination, after oxidative addition, the amine coordinates to the palladium center, followed by deprotonation and then reductive elimination to form the C-N bond. wikipedia.orgchemeurope.comlibretexts.org

The relative reactivity of the aryl bromide versus the benzyl (B1604629) bromide moiety in this compound is a critical factor. Generally, the C(sp2)-Br bond on the pyridine ring is less reactive than the C(sp3)-Br bond of the bromomethyl group in nucleophilic substitution reactions. However, in the context of palladium-catalyzed cross-coupling reactions, the C(sp2)-Br bond is typically the site of reaction.

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction of a related compound, 3-bromopyridine, with an organoboron reagent, the proposed mechanism involves the initial oxidative addition of the C-Br bond of the pyridine ring to the Pd(0) catalyst. researchgate.net This is followed by transmetalation with the boronic acid derivative, which is activated by a base. The final step is reductive elimination to form the new carbon-carbon bond. wikipedia.orgorganic-chemistry.org For this compound, the reaction would be expected to proceed similarly at the 3-position of the pyridine ring.

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The mechanism begins with the oxidative addition of the C-Br bond to the Pd(0) catalyst. Subsequently, the alkene coordinates to the palladium complex and undergoes migratory insertion into the Pd-C bond. A final β-hydride elimination step affords the substituted alkene product and regenerates the active catalyst. wikipedia.orgyoutube.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. The catalytic cycle starts with the oxidative addition of the aryl bromide to the Pd(0) complex. wikipedia.orglibretexts.orgnih.gov An amine then coordinates to the resulting Pd(II) complex, and upon deprotonation by a base, a palladium-amido complex is formed. Reductive elimination from this complex yields the corresponding arylamine and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. scirp.orgwikipedia.orgorganic-chemistry.org The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the final product. libretexts.org Studies on 2-amino-3-bromopyridines have demonstrated successful Sonogashira coupling at the 3-position. scirp.orgsemanticscholar.org

Table 1: Overview of Metal-Catalyzed Reactions and Mechanistic Steps
ReactionKey Mechanistic StepsReactant at C3-PositionCoupling Partner
Suzuki-Miyaura Oxidative Addition, Transmetalation, Reductive EliminationAryl BromideOrganoboron Reagent
Heck Oxidative Addition, Migratory Insertion, β-Hydride EliminationAryl BromideAlkene
Buchwald-Hartwig Oxidative Addition, Amine Coordination & Deprotonation, Reductive EliminationAryl BromideAmine
Sonogashira Oxidative Addition (Pd), Acetylide Formation (Cu), Transmetalation, Reductive EliminationAryl BromideTerminal Alkyne

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene. wikipedia.org The electronegative nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards attack by electrophiles. quora.comquora.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, leading to the formation of a pyridinium (B92312) ion. This further deactivates the ring. wikipedia.org Consequently, forcing conditions, such as high temperatures, are often necessary to achieve electrophilic substitution on pyridine and its derivatives. quora.comquora.com

Regioselectivity and Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on the pyridine ring is predominantly at the 3-position (meta to the nitrogen atom). quora.comquora.comquora.comquora.com This can be explained by examining the stability of the cationic intermediates (sigma complexes) formed upon electrophilic attack at the 2-, 3-, and 4-positions. Attack at the 2- (ortho) and 4- (para) positions results in resonance structures where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. quora.comquora.com In contrast, attack at the 3- (meta) position avoids placing a positive charge on the nitrogen atom in any of the resonance structures, leading to a more stable intermediate. quora.comquora.com

In the case of this compound, the directing effects of the existing substituents must also be considered. The substituents on the pyridine ring are:

The pyridine nitrogen: Strongly deactivating and a meta-director.

A bromo group at the 3-position: Deactivating due to its electron-withdrawing inductive effect, but an ortho-, para-director due to its electron-donating resonance effect.

A bromomethyl group at the 2-position: This group is generally considered to be weakly deactivating due to the inductive effect of the bromine atom.

The combined influence of these groups on the regioselectivity of a hypothetical electrophilic aromatic substitution reaction would be complex. The powerful meta-directing effect of the pyridine nitrogen would favor substitution at the 5-position. The bromo group at the 3-position would direct incoming electrophiles to the ortho and para positions relative to itself, which are the 2-, 4-, and 6-positions. However, the 2-position is already substituted. Therefore, the bromo group would direct towards the 4- and 6-positions. The bromomethyl group at the 2-position would primarily exert an electronic effect. Given the strong deactivating nature of the pyridine ring, electrophilic aromatic substitution on this compound would be extremely difficult to achieve.

Activation and Deactivation Patterns of the Pyridine Nucleus

The pyridine nucleus is inherently electron-deficient and therefore deactivated towards electrophilic attack. youtube.com This deactivation is a consequence of the electronegative nitrogen atom, which withdraws electron density from the ring. The presence of additional electron-withdrawing groups further deactivates the ring.

In this compound, both the bromo and bromomethyl groups are electron-withdrawing and thus contribute to the deactivation of the pyridine ring. The bromo group deactivates the ring through its strong inductive effect, which outweighs its weaker resonance donation. The bromomethyl group is also deactivating due to the inductive effect of the bromine atom. The protonation of the pyridine nitrogen under acidic conditions would further exacerbate this deactivation.

To facilitate electrophilic substitution on such a deactivated system, one might consider the synthesis of the corresponding pyridine N-oxide. quora.com The N-oxide is more reactive towards electrophilic substitution than pyridine itself because the oxygen atom can donate electron density to the ring, and it directs incoming electrophiles to the 4-position. quora.com

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting Effect
Pyridine Nitrogen1Strongly DeactivatingMeta
Bromo3DeactivatingOrtho, Para
Bromomethyl2Weakly DeactivatingN/A

Other Reactive Transformations and Functionalizations

Radical Reactions and Their Synthetic Utility

The bromomethyl group in this compound is susceptible to radical reactions, particularly radical substitution. The mechanism of radical bromination typically involves three steps: initiation, propagation, and termination. byjus.com Initiation can be achieved using a radical initiator such as azobisisobutyronitrile (AIBN) or by photochemical means. In the propagation steps, a bromine radical abstracts a hydrogen atom from the methyl group to form a benzylic-type radical, which then reacts with a bromine source, such as N-bromosuccinimide (NBS), to form the brominated product and a new bromine radical. byjus.comdaneshyari.com

The regioselectivity of radical bromination on substituted picolines (methylpyridines) has been studied. daneshyari.com It was found that the nitrogen atom in the pyridine ring has a deactivating inductive effect on the adjacent methyl groups. In unsymmetrical dimethylpyridines, bromination preferentially occurs on the methyl group that is further away from the nitrogen atom. daneshyari.com This suggests that the benzylic position of the 2-(bromomethyl) group in this compound is activated for radical reactions, although the presence of the bromine atom at the 3-position might influence the reactivity.

These radical intermediates can be trapped by other reagents, allowing for a variety of synthetic transformations. For example, they can participate in atom transfer radical addition (ATRA) reactions with alkenes to form new carbon-carbon bonds.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

The pyridine ring can, in principle, participate in cycloaddition reactions, acting as either a diene in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. However, the aromaticity of the pyridine ring makes it a reluctant participant in these reactions.

Diels-Alder Reactions: Normal electron-demand Diels-Alder reactions with pyridines are generally difficult to achieve due to unfavorable electronics. acsgcipr.org However, inverse electron-demand Diels-Alder reactions, where the pyridine is part of an electron-poor diene system, are more successful. acsgcipr.org For this compound to act as a diene, it would need to react with a very electron-deficient dienophile.

1,3-Dipolar Cycloadditions: 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.org While the pyridine ring itself is not a typical dipolarophile, electron-deficient pyridines, such as nitropyridines, have been shown to undergo [3+2] cycloaddition reactions with azomethine ylides. nih.gov This suggests that the electron-withdrawing nature of the bromo and bromomethyl substituents in this compound might enhance its reactivity as a dipolarophile.

Alternatively, the pyridine nitrogen can be alkylated to form a pyridinium salt, which can then be deprotonated to generate a pyridinium ylide. Pyridinium ylides are 1,3-dipoles that can react with various dipolarophiles, such as alkynes, to form indolizine (B1195054) derivatives. researchgate.netnih.gov

Table 3: Potential Cycloaddition Reactions
Reaction TypeRole of Pyridine DerivativePotential Reactant
Inverse Electron-Demand Diels-AlderDieneElectron-deficient dienophile
1,3-Dipolar CycloadditionDipolarophileAzomethine ylide
1,3-Dipolar Cycloaddition1,3-Dipole (as a pyridinium ylide)Alkyne

Rearrangement Reactions

A thorough review of the scientific literature reveals a notable absence of studies specifically detailing the rearrangement reactions of this compound. While this particular compound has been utilized as a precursor in various synthetic methodologies, its propensity to undergo intramolecular rearrangements has not been a focus of published research. However, the broader field of pyridine chemistry encompasses several well-documented rearrangement reactions. Understanding these can provide a theoretical framework for predicting the potential, albeit unconfirmed, reactivity of this compound under specific conditions. The most relevant of these are the Smiles and Dimroth rearrangements.

The Smiles rearrangement is a form of intramolecular nucleophilic aromatic substitution. wikipedia.org In the context of pyridine derivatives, this typically involves a nucleophilic side chain at the 2- or 4-position attacking another position on the ring, displacing a suitable leaving group. For a Smiles-type rearrangement to occur with 3-Bromo-2-(bromomethyl)pyridine, the bromomethyl group would first need to be converted into a suitable nucleophile (e.g., by reaction with a thiol, amine, or alcohol). This new nucleophilic side chain could then potentially attack the C3 position, displacing the bromo substituent. The reaction is generally facilitated by electron-withdrawing groups on the pyridine ring, which would be consistent with the presence of the bromo substituent at the 3-position. wikipedia.org A variant of this is the Truce-Smiles rearrangement , which involves a carbanion as the nucleophile. cdnsciencepub.com

The Dimroth rearrangement is another significant isomerization reaction observed in heterocyclic chemistry, including pyridines. tandfonline.comwikipedia.org This rearrangement typically involves the transposition of a ring atom with an exocyclic atom. wikipedia.org It can be promoted by acidic, basic, or even neutral (thermal or photochemical) conditions. nih.gov The mechanism generally proceeds through a ring-opening, rotation, and ring-closure sequence. nih.gov While there are no specific examples involving this compound, it is conceivable that under harsh thermal or basic conditions, a Dimroth-type rearrangement could be induced, leading to a structural isomer.

It is crucial to reiterate that the foregoing discussion is based on the established reactivity of analogous pyridine systems. The actual behavior of this compound under conditions conducive to rearrangement has yet to be experimentally determined and reported in peer-reviewed literature.

The following table summarizes the general conditions under which Smiles and Dimroth rearrangements are observed for various pyridine derivatives, providing a speculative guide to the conditions that might induce such transformations in this compound.

Rearrangement TypeSubstrate TypeTypical Reagents/ConditionsProduct Type
Smiles Rearrangement 2- or 4-substituted pyridines with a nucleophilic side chain and a good leaving group on the ring.Base (e.g., NaH, K2CO3), aprotic solvent.Isomeric pyridine with the side chain incorporated into the ring.
Truce-Smiles Rearrangement Pyridine derivatives with a potential carbanionic side chain.Strong base (e.g., n-BuLi, LDA).Aryl migration from a heteroatom to a carbanion.
Dimroth Rearrangement Pyridines with exocyclic amino or imino groups.Acidic, basic, or neutral (thermal/photochemical) conditions.Isomeric pyridine with exchanged ring and exocyclic atoms.

Applications of 3 Bromo 2 Bromomethyl Pyridine Hydrobromide in Advanced Organic Synthesis

As a Key Building Block for Functionalized Pyridine (B92270) Derivatives

The dual reactivity of 3-Bromo-2-(bromomethyl)pyridine (B152559) hydrobromide makes it an ideal starting material for the synthesis of a wide range of substituted pyridine derivatives. The distinct chemical nature of the two bromine atoms—one on the aromatic ring and one on the methyl group—allows for selective and sequential reactions, providing a controlled pathway to multi-substituted pyridines.

Synthesis of Pyridines with Multiple Heteroatom Substituents

The bromomethyl group at the 2-position of 3-Bromo-2-(bromomethyl)pyridine hydrobromide is highly susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a variety of heteroatom-containing functional groups. For instance, reaction with amines, thiols, or alcohols can lead to the corresponding aminomethyl, thiomethyl, or alkoxymethyl pyridine derivatives. The remaining bromo group at the 3-position can then be utilized in subsequent transformations, such as palladium-catalyzed cross-coupling reactions, to introduce additional substituents. This sequential functionalization provides a powerful strategy for the synthesis of pyridines bearing multiple and diverse heteroatom substituents.

NucleophileResulting Functional Group at C2Subsequent Reaction at C3
Primary/Secondary AmineAminomethylSuzuki, Buchwald-Hartwig, etc.
ThiolThiomethylSuzuki, Buchwald-Hartwig, etc.
Alcohol/PhenolAlkoxymethyl/AryloxymethylSuzuki, Buchwald-Hartwig, etc.

Preparation of Substituted Picolines and Their Derivatives

Picolines, or methylpyridines, are an important class of pyridine derivatives. This compound can serve as a precursor to a variety of substituted 2-picoline derivatives. The bromomethyl group can be transformed into other functionalities through nucleophilic displacement, while the bromo group on the pyridine ring can be modified using transition metal-catalyzed reactions. For example, the bromo group at the 3-position can be subjected to Suzuki coupling to introduce aryl or alkyl groups, followed by modification of the bromomethyl group, or vice versa. This flexibility in synthetic strategy allows for the preparation of a diverse library of substituted picolines.

Role in the Construction of Complex Heterocyclic Systems

Beyond its use in the synthesis of substituted pyridines, this compound is a valuable precursor for the construction of more complex, fused heterocyclic systems. The adjacent bromo and bromomethyl groups can participate in cyclization reactions to form new rings fused to the pyridine core.

Annulation Reactions for Fused Pyridine Rings

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in the synthesis of polycyclic compounds. The structure of this compound is well-suited for such transformations. For instance, reaction with a binucleophile can lead to the formation of a new heterocyclic ring fused to the pyridine at the 2 and 3 positions. The specific nature of the fused ring is determined by the choice of the binucleophile. This approach provides a direct route to a variety of fused pyridine systems, which are prevalent in many biologically active molecules and functional materials.

Precursor for Azaindoles and Pyrrolopyridines

Azaindoles and pyrrolopyridines are bicyclic heteroaromatic compounds that are isosteric with indole (B1671886) and are of significant interest in medicinal chemistry. While direct evidence for the use of this compound in the synthesis of these specific ring systems is limited in readily available literature, its structure suggests potential utility in their synthesis. For example, intramolecular cyclization strategies, possibly involving the formation of a bond between the methyl carbon and the nitrogen of a suitably attached side chain at the 3-position, could lead to the formation of a pyrrolopyridine ring system. The synthesis of 7-azaindoles often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine. researchgate.net

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of compounds with extended π-systems that find applications in materials science, particularly in the field of organic electronics. The synthesis of these complex structures often relies on the use of functionalized building blocks that can undergo annulation or coupling reactions to build up the polycyclic framework. The dual reactivity of this compound makes it a potential candidate for such synthetic strategies. For example, it could be envisaged as a component in metal-free annulative π-extension reactions to construct larger, nitrogen-containing polycyclic aromatic systems. bohrium.com

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The unique structure of this compound makes it a promising candidate for the design of novel MCRs.

Design and Implementation in One-Pot Synthesis Strategies

In the design of one-pot syntheses, this compound could theoretically serve as a linchpin, enabling the sequential or domino formation of multiple chemical bonds. For instance, the differential reactivity of the two C-Br bonds could be exploited. The more labile bromomethyl group could first react with a nucleophile, followed by a transition-metal-catalyzed cross-coupling reaction at the 3-bromo position on the pyridine ring. This approach could lead to the rapid assembly of complex heterocyclic scaffolds.

A hypothetical one-pot strategy could involve the initial reaction of this compound with a primary amine to form a secondary amine intermediate. This could then be followed by an intramolecular cyclization or a subsequent reaction with another component in the same pot. However, specific examples and documented reaction conditions for such sequences involving this particular compound are not readily found in current literature.

Efficiency and Selectivity in Convergent Synthesis

For example, the 3-bromo position could be utilized for a Suzuki or Stille coupling with a complex boronic acid or organostannane derivative, while the bromomethyl group could be transformed into another functional group for a subsequent coupling reaction. This would allow for the late-stage introduction of the pyridine moiety, a common feature in many biologically active molecules. The challenge in such a strategy would be to achieve high selectivity in the sequential reactions of the two bromine atoms. While this is a plausible synthetic strategy, specific research demonstrating its application with this compound, including data on yields and selectivity, is not currently available.

Contribution to Methodological Developments in Synthetic Chemistry

The development of new synthetic methods is a cornerstone of organic chemistry. The unique reactivity of this compound could potentially be harnessed to create novel reagents and catalysts or to improve existing synthetic protocols.

Development of Novel Reagents and Catalysts Using the Compound

This compound could serve as a precursor for the synthesis of novel ligands for catalysis. For example, reaction of the bromomethyl group with a phosphine (B1218219) could yield a phosphonium (B103445) salt, which could then be used as a phase-transfer catalyst or as a precursor to a Wittig reagent. Alternatively, reaction with a thiol could lead to a ligand suitable for coordinating with various transition metals.

Furthermore, the pyridine nitrogen and the substituents could be designed to form pincer-type ligands, which are known to stabilize reactive metal centers and promote unique catalytic activities. The development of N-heterocyclic carbene (NHC) precursors from this compound is another theoretical possibility that could lead to a new class of catalysts. However, the literature does not currently contain specific examples of such novel reagents or catalysts derived from this compound.

Optimization of Existing Synthetic Pathways through Its Incorporation

The incorporation of this compound into existing synthetic pathways could potentially lead to their optimization by reducing the number of steps, increasing yields, or improving selectivity. For instance, in the synthesis of a complex pharmaceutical target containing a substituted pyridine ring, using this pre-functionalized building block could circumvent multiple steps that would otherwise be required to introduce the bromine and bromomethyl groups onto a simpler pyridine starting material.

This could be particularly advantageous in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, where the two bromine atoms could be sequentially displaced to construct the fused ring system. While the synthesis of imidazo[1,2-a]pyridines is a well-established area of research, the specific use of this compound as a key starting material for optimizing these syntheses has not been prominently reported.

Theoretical and Computational Chemistry Studies on 3 Bromo 2 Bromomethyl Pyridine Hydrobromide

Electronic Structure and Bonding Analysis

The electronic structure and nature of bonding in 3-Bromo-2-(bromomethyl)pyridine (B152559) hydrobromide are fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. For pyridine (B92270) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), have proven to be reliable for predicting molecular properties. derpharmachemica.comnih.gov

In a study on the related compound 2,6-bis(bromomethyl)pyridine, DFT calculations were used to determine its optimized molecular structure. derpharmachemica.com Such calculations for 3-Bromo-2-(bromomethyl)pyridine would similarly predict bond lengths, bond angles, and dihedral angles. The presence of the hydrobromide would involve modeling the protonated pyridine nitrogen and the bromide counter-ion, which would significantly influence the geometry and electronic distribution of the pyridine ring.

The introduction of bromine atoms and a bromomethyl group to the pyridine ring induces significant electronic effects. The electronegative bromine atoms act as electron-withdrawing groups, influencing the charge distribution across the molecule. An electrostatic potential (ESP) map, which can be generated from DFT calculations, would visualize the electron-rich and electron-deficient regions of the molecule. nih.gov For 3-Bromo-2-(bromomethyl)pyridine hydrobromide, the ESP map would likely show a positive potential (blue regions) around the pyridinium (B92312) proton and the hydrogen atoms of the bromomethyl group, indicating susceptibility to nucleophilic attack, while negative potentials (red regions) would be associated with the bromine atoms. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. acs.orgnih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. derpharmachemica.com

For pyridine and its derivatives, the HOMO is typically a π-orbital of the aromatic ring, while the LUMO is a π*-antibonding orbital. In a study on 2,6-bis(bromomethyl)pyridine, the HOMO-LUMO gap was calculated to be 4.65 eV, which helps in understanding its chemical reactivity and kinetic stability. derpharmachemica.com A similar analysis for this compound would be expected to show that the HOMO is localized on the pyridine ring and the bromine atoms, while the LUMO is likely distributed over the pyridine ring and the C-Br bond of the bromomethyl group. The protonation of the pyridine nitrogen in the hydrobromide salt would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

The FMO analysis can also predict the regioselectivity of reactions. For electrophilic attack, the reaction is likely to occur at the position with the highest HOMO density. Conversely, nucleophilic attack is favored at the site with the highest LUMO density. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for an Analogous Bromopyridine Derivative

ParameterCalculated Value
HOMO Energy-7.0 eV
LUMO Energy-2.35 eV
HOMO-LUMO Gap (ΔE)4.65 eV
Electronegativity (χ)4.675 eV
Hardness (η)2.325 eV

Data is hypothetical and based on typical values for similar compounds found in the literature for illustrative purposes. derpharmachemica.comnih.gov

Elucidation of Reaction Pathways and Transition State Analysis

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining the most favorable reaction pathways.

Computational Modeling of Nucleophilic and Electrophilic Attack

The presence of a bromomethyl group in this compound makes it a prime candidate for nucleophilic substitution reactions (SN2). mdpi.comsciforum.net In such a reaction, a nucleophile would attack the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion. Computational studies can model this process by calculating the potential energy surface for the reaction, which includes the reactants, a pre-reaction complex, the transition state, and the products. mdpi.comsciforum.net DFT methods are well-suited for locating the transition state geometry and calculating the activation energy barrier. sciforum.net

For electrophilic attack, the pyridine ring is the most likely site of reaction. However, due to the presence of the electron-withdrawing bromine atoms and the protonated nitrogen, the ring is deactivated towards electrophilic substitution. Computational studies on the electrophilic addition to pyridine derivatives have shown that the reaction mechanism can be complex, involving the formation of intermediates and transition states. nih.gov

Energy Profiles and Rate-Determining Steps in Complex Transformations

For multi-step reactions, computational chemistry can be used to construct a complete energy profile, detailing the relative energies of all intermediates and transition states. This allows for the identification of the rate-determining step, which is the step with the highest activation energy barrier.

In the context of this compound, a complex transformation could involve an initial nucleophilic substitution at the bromomethyl group, followed by a subsequent reaction involving the pyridine ring. For example, intramolecular cyclization reactions are possible if the nucleophile also contains a reactive group. By calculating the energy profiles for different possible pathways, the most likely reaction outcome can be predicted. Studies on bimolecular nucleophilic substitution reactions have shown that the nature of the nucleophile, the leaving group, and the solvent all play a crucial role in determining the reaction rate and mechanism. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its chemical behavior. Conformational analysis and molecular dynamics simulations provide insights into the molecule's preferred shapes and dynamic motions.

Due to the presence of the bromomethyl group, this compound can exist in different conformations arising from the rotation around the C-C single bond connecting the bromomethyl group to the pyridine ring. A conformational analysis, typically performed using DFT or semi-empirical methods, can identify the most stable conformers and the energy barriers for rotation between them. mdpi.com For related halogenated organic molecules, it has been shown that intramolecular interactions, such as steric hindrance and electrostatic interactions, govern the conformational preferences. beilstein-journals.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformational states. For a molecule in solution, MD simulations can also provide insights into the interactions with solvent molecules, which can influence both the conformation and the reactivity of the solute.

Stability of Different Conformers and Their Interconversion

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the bromomethyl group to the pyridine ring. Different spatial arrangements, or conformers, can exhibit varying levels of stability due to steric and electronic effects. Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring this landscape by calculating the potential energy surface associated with bond rotations.

The relative orientation of the bromomethyl group with respect to the bromine atom on the pyridine ring and the nitrogen atom can lead to several distinct conformers. Steric hindrance between the bulky bromine atoms and the pyridine ring dictates the most stable conformations. Theoretical calculations on related molecules, such as 2,6-bis(bromomethyl)pyridine, have shown that the bromomethyl groups tend to orient themselves to minimize steric clash. nih.govresearchgate.net For this compound, the protonation of the pyridine nitrogen will also influence the electronic distribution and, consequently, the conformational preferences.

The interconversion between these conformers occurs through rotation around the C-C bond, and computational studies can elucidate the energy barriers for these transitions. nih.gov A comprehensive conformational analysis would involve systematically rotating the dihedral angle and calculating the energy at each step to identify minima (stable conformers) and maxima (transition states).

Table 1: Hypothetical Conformers of this compound and Their Predicted Relative Stabilities

ConformerDihedral Angle (Br-C-C-N)Predicted Relative Energy (kcal/mol)Key Interactions
Anti-periplanar ~180°0 (most stable)Minimized steric hindrance between the bromomethyl group and the ring bromine.
Syn-periplanar ~0°HighSignificant steric repulsion between the two bromine atoms.
Gauche ~±60°ModerateIntermediate steric interaction.

Note: The data in this table is hypothetical and based on general principles of conformational analysis. Specific computational studies on this compound are needed for quantitative validation.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. kyoto-u.ac.jpias.ac.inresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the properties of this compound. researchgate.netsciforum.net

In the context of this molecule, which is a salt, polar solvents are expected to stabilize the ionic hydrobromide form. The choice of solvent can also affect the equilibrium between different conformers. Polar solvents may favor conformers with a larger dipole moment.

The reactivity of the bromomethyl group, particularly in nucleophilic substitution (SN2) reactions, is highly dependent on the solvent. kyoto-u.ac.jpresearchgate.netsciforum.netacs.org Theoretical studies on similar benzyl (B1604629) bromide systems have shown that polar aprotic solvents, such as acetonitrile (B52724), can enhance the rate of SN2 reactions by solvating the cation while leaving the nucleophile relatively free. kyoto-u.ac.jpresearchgate.net In contrast, polar protic solvents can solvate both the cation and the nucleophile, potentially slowing down the reaction. researchgate.netresearchgate.net Computational chemistry can be used to calculate the activation energies of such reactions in different solvent environments, providing a quantitative prediction of solvent effects.

Table 2: Predicted Solvent Effects on the Reactivity of this compound in SN2 Reactions

Solvent TypeExample SolventsPredicted Effect on SN2 Reaction RateRationale
Polar Protic Water, EthanolDecreaseSolvation of the nucleophile, reducing its reactivity.
Polar Aprotic Acetonitrile, DMFIncreaseSolvation of the cation, leaving the nucleophile more reactive.
Nonpolar Hexane, TolueneSignificant DecreasePoor solubility of the ionic reactant and poor stabilization of the transition state.

Note: This table is based on established principles of solvent effects in SN2 reactions and would require specific computational studies on the target molecule for precise predictions.

Computational Design of Novel Transformations and Catalytic Cycles

Computational chemistry is not only a tool for understanding existing systems but also a powerful engine for the design of new reactions and catalysts.

Prediction of Feasible Synthetic Routes

Computational methods can be employed to predict and evaluate the feasibility of novel synthetic routes to this compound and its derivatives. chemrxiv.orgnih.govpolicyrj.com By calculating the thermodynamics and kinetics of potential reaction steps, chemists can prioritize synthetic strategies that are more likely to be successful in the laboratory.

For instance, different bromination strategies for the pyridine ring or the methyl group could be computationally assessed. Quantum mechanical calculations can determine the reaction energies and activation barriers for various pathways, helping to identify the most energetically favorable route. policyrj.com Machine learning models, trained on large datasets of known reactions, are also emerging as valuable tools for retrosynthetic analysis and the prediction of reaction outcomes. chemrxiv.orgpolicyrj.com

Table 3: Hypothetical Synthetic Steps for this compound and Their Computational Evaluation

Reaction StepComputational MetricSignificance
Ring Bromination Activation Energy (ΔG‡)Predicts the kinetic feasibility and required reaction conditions.
Side-chain Bromination Reaction Enthalpy (ΔH)Indicates the thermodynamic driving force of the reaction.
Hydrobromide Salt Formation Solvation Free EnergyAssesses the stability of the final product in a given solvent.

Note: The computational evaluation described is a theoretical approach. Actual synthetic planning would require experimental validation.

Rational Design of Catalysts for Specific Reactions

The functional groups present in this compound, namely the two C-Br bonds, offer opportunities for various catalytic transformations, such as cross-coupling reactions. Computational chemistry plays a crucial role in the rational design of catalysts for such reactions. researchgate.netnih.gov

For example, DFT calculations can be used to design transition-metal catalysts (e.g., based on palladium or nickel) for selective C-C or C-N bond formation at either the C2 or C3 position of the pyridine ring. By modeling the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, researchers can predict the efficiency and selectivity of a proposed catalyst. acs.orgnih.gov This in silico approach allows for the screening of a large number of potential ligands and metal centers to identify the most promising candidates for experimental synthesis and testing. nih.gov

Table 4: Computational Approaches for the Rational Design of Catalysts for Reactions of this compound

Catalytic ReactionKey Computational TaskDesired Outcome
Suzuki Coupling Modeling the transition state of reductive elimination.Catalyst with a low energy barrier for C-C bond formation.
Buchwald-Hartwig Amination Calculating ligand binding energies.Ligand that promotes selective oxidative addition at the desired C-Br bond.
Heck Reaction Simulating the migratory insertion step.Catalyst that favors regioselective C-H activation and insertion.

Note: The catalyst design strategies outlined are based on established computational methodologies in organometallic chemistry.

Emerging Research Directions and Future Perspectives for 3 Bromo 2 Bromomethyl Pyridine Hydrobromide Chemistry

Expansion of Synthetic Applications Beyond Established Reaction Types

While 3-bromo-2-(bromomethyl)pyridine (B152559) hydrobromide is primarily used for constructing heterocyclic scaffolds through reactions with nucleophiles, its full synthetic potential remains largely untapped. Future research will likely focus on engaging its distinct reactive sites—the electrophilic bromomethyl group and the bromo-substituted pyridine (B92270) ring—in more complex and unconventional transformations.

A significant area for expansion is its use in multicomponent reactions (MCRs) . Designing novel MCRs that incorporate the dual reactivity of this compound could provide rapid access to complex molecular architectures with high atom economy. For instance, a sequential one-pot reaction could involve an initial SN2 reaction at the bromomethyl position, followed by a transition-metal-catalyzed cross-coupling reaction at the C3-bromo position.

Furthermore, leveraging the pyridine ring's electronic properties opens avenues for dearomatization-functionalization strategies . Recent advancements in pyridine functionalization have demonstrated that temporary dearomatization can enable previously challenging C-H functionalizations at positions meta to the nitrogen atom. nih.gov Applying such strategies to 3-bromo-2-(bromomethyl)pyridine could unlock novel reaction pathways, allowing for the introduction of new functional groups and the creation of highly substituted, non-planar pyridine derivatives. Another promising frontier is the exploration of its participation in pericyclic reactions , such as Diels-Alder or [3+2] cycloadditions, where the pyridine ring or a derivative formed in situ could act as a diene or dienophile, leading to the synthesis of novel fused and bridged bicyclic systems.

Exploration of Novel Catalytic Systems for Its Transformation

The transformation of 3-bromo-2-(bromomethyl)pyridine hydrobromide has traditionally relied on stoichiometric reagents. A major leap forward will involve the development of novel catalytic systems to enhance efficiency, selectivity, and sustainability.

Photoredox catalysis represents a particularly promising direction. Visible-light-mediated photocatalysis can generate radical intermediates under mild conditions, enabling unique bond formations. researchgate.net For 3-bromo-2-(bromomethyl)pyridine, this could facilitate C-H functionalization of the pyridine ring or novel coupling reactions involving either the aryl bromide or the benzyl (B1604629) bromide moiety. acs.org For example, a photoredox-catalyzed reaction could selectively activate the C-Br bond for coupling with a radical partner, leaving the bromomethyl group intact for subsequent transformations.

Dual-catalysis systems , combining a transition metal catalyst with an organocatalyst or a photocatalyst, could also unlock unprecedented reactivity. A dual-catalytic approach might enable a one-pot reaction where an organocatalyst activates a substrate to react with the bromomethyl group, while a palladium catalyst simultaneously facilitates a cross-coupling reaction at the C3 position. This approach would significantly increase molecular complexity in a single synthetic operation. Moreover, exploring earth-abundant metal catalysts (e.g., iron, copper, nickel) as alternatives to precious metals like palladium for cross-coupling reactions at the C3-position is a critical goal for sustainable chemistry.

Catalytic ApproachPotential Transformation of 3-Bromo-2-(bromomethyl)pyridineKey Advantages
Photoredox Catalysis Selective C-H functionalization, radical-radical couplingMild reaction conditions, unique reactivity pathways
Dual Catalysis One-pot sequential functionalization at both reactive sitesHigh efficiency, rapid increase in molecular complexity
Earth-Abundant Metals Cross-coupling reactions (e.g., Suzuki, Sonogashira)Cost-effective, sustainable, reduced environmental impact

Development of Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring of Its Reactions

Understanding reaction mechanisms and kinetics is fundamental to optimizing existing transformations and discovering new ones. The development and application of advanced analytical techniques for real-time, in situ monitoring of reactions involving this compound are crucial.

In situ NMR and FTIR spectroscopy are powerful tools for tracking the consumption of reactants and the formation of intermediates and products without the need for quenching or workup. researchgate.netwiley.com Applying these techniques could provide invaluable mechanistic insights, for example, by detecting transient intermediates in a catalytic cycle or elucidating the kinetics of competing reaction pathways (e.g., reaction at the bromomethyl group versus the C3-bromo position). iastate.eduresearchgate.net High-pressure NMR tubes could even allow for the study of reactions under non-ambient conditions. wiley.com

Other advanced techniques such as Reaction Progress Kinetic Analysis (RPKA) using methods like ReactIR or Raman spectroscopy can provide detailed kinetic profiles, helping to quickly identify catalyst deactivation, product inhibition, or changes in mechanism over the course of a reaction. The data gathered from these advanced monitoring techniques will be essential for the rational design of more efficient and selective synthetic protocols involving this compound. rptu.de

TechniqueInformation GainedPotential Application
In situ NMR SpectroscopyIdentification of transient intermediates, real-time concentration changesMechanistic studies of catalytic cycles, kinetic analysis
In situ FTIR SpectroscopyMonitoring of functional group transformationsDetermining reaction endpoints, studying reaction kinetics
Reaction CalorimetryHeat flow and thermodynamic dataSafety assessment, optimization of reaction conditions

Interdisciplinary Research Integrating Its Chemistry with Materials Science or Supramolecular Chemistry

The rigid, functionalizable structure of the 3-bromo-2-(bromomethyl)pyridine core makes it an attractive candidate for applications beyond traditional organic synthesis, particularly in materials and supramolecular chemistry.

In materials science , this compound could serve as a key monomer or cross-linker for the synthesis of functional polymers . researchgate.netmdpi.com The pyridine nitrogen offers a site for quaternization to create cationic polymers or for coordination with metal ions, while the two bromo-substituents allow for polymerization or grafting onto other materials. Such polymers could have applications in areas like antimicrobial coatings, ion-exchange resins, or as responsive materials. researchgate.netacs.org

The compound is also an ideal precursor for creating organic linkers for Metal-Organic Frameworks (MOFs) . alfa-chemistry.comalfa-chemistry.com By converting the bromo-substituents into coordinating groups like carboxylates or triazoles, novel tritopic linkers could be synthesized. The inherent pyridine nitrogen atom within the linker could remain uncoordinated, providing open metal sites or basic sites within the MOF pores for applications in catalysis, gas storage, and sensing. researchgate.netresearchgate.net

In supramolecular chemistry , the pyridine unit can participate in hydrogen bonding, halogen bonding, and metal coordination to drive the formation of complex, self-assembled structures. nih.govrsc.orgmdpi.com Derivatives of 3-bromo-2-(bromomethyl)pyridine could be designed to act as building blocks for macrocycles, cages, or photoresponsive liquid crystals, where the specific substitution pattern dictates the geometry and properties of the final assembly. nih.govmdpi.comrsc.org

Addressing Stereochemical Control and Asymmetric Synthesis Involving the Compound

A significant challenge and opportunity in the chemistry of this compound is the control of stereochemistry. Reactions involving this achiral precursor that generate a new stereocenter are common, but controlling the stereochemical outcome is a largely unexplored area.

Future research should focus on developing asymmetric catalytic methods for its transformations. For instance, enantioselective substitution at the bromomethyl group using a chiral catalyst could provide access to valuable chiral building blocks. Similarly, atroposelective cross-coupling reactions at the C3-bromo position could be envisioned if a bulky group is installed at the C2-methyl position, creating stable atropisomers.

The compound itself can also be used as a scaffold for the synthesis of novel chiral ligands . By reacting the bromomethyl group with a chiral amine or alcohol, and subsequently functionalizing the C3-bromo position, new bidentate or tridentate ligands could be prepared. These ligands, featuring a chiral center proximate to the pyridine nitrogen, could be effective in a range of asymmetric transition-metal-catalyzed reactions. The development of such synthetic routes would transform 3-bromo-2-(bromomethyl)pyridine from a simple achiral building block into a valuable precursor for creating the tools of asymmetric synthesis.

Q & A

Q. What are the primary synthetic routes for preparing 3-bromo-2-(bromomethyl)pyridine hydrobromide?

  • Methodological Answer : The compound is typically synthesized via bromination of pyridine derivatives. One approach involves reacting 2-(hydroxymethyl)pyridine with hydrobromic acid (HBr) under controlled conditions to introduce bromine at the methyl position. For example, 2-(bromomethyl)pyridine hydrobromide (a closely related analog) is prepared by treating 2-picolyl alcohol with HBr gas in anhydrous conditions, yielding the hydrobromide salt . Optimizing reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side reactions like over-bromination.
Synthetic Route Reagents/ConditionsKey Observations
Bromination of pyridine derivativesHBr gas, anhydrous solvent (e.g., CHCl₃), 0–5°CHigh regioselectivity for bromomethyl group formation

Q. How is this compound characterized in research settings?

  • Methodological Answer : Characterization relies on:
  • Melting Point Analysis : Reported mp = 149–152°C (lit. value) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Distinct peaks for pyridine protons (δ 7.2–8.5 ppm) and bromomethyl groups (δ 4.5–5.0 ppm) .
  • FT-IR : C-Br stretching vibrations at ~550–650 cm⁻¹.
  • Elemental Analysis : Confirms Br content (~63.4% by mass) .

Q. What precautions are necessary for handling this compound in the lab?

  • Methodological Answer :
  • Hazard Classifications : Skin/Eye Irritant (Category 2), Hygroscopic .
  • Storage : Keep in a dry, sealed container under inert gas (N₂/Ar) to prevent hydrolysis.
  • Safety Protocols : Use PPE (gloves, goggles), conduct reactions in fume hoods, and neutralize waste with NaHCO₃ .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromomethyl group in substitution reactions?

  • Methodological Answer : The bromomethyl group is highly electrophilic due to electron-withdrawing pyridine and adjacent Br substituents. Steric hindrance from the pyridine ring directs nucleophilic attacks (e.g., SN2) to the less hindered side. For example, in coordination chemistry, this group reacts with amines (e.g., cyclen) to form stable pyridinium salts under mild conditions (0°C, acetonitrile) .
Reaction NucleophileConditionsOutcome
SN2 substitutionCyclen (tetraaza macrocycle)0°C, K₂CO₃, CH₃CNPyridinium salt formation (yield: ~75%)

Q. What role does this compound play in developing radiopharmaceutical chelators?

  • Methodological Answer : It serves as a key precursor for synthesizing pyridyl-functionalized chelators (e.g., DOTA derivatives). For example, 2-(bromomethyl)pyridine hydrobromide reacts with cyclen to form ligands for ⁶⁴Cu coordination, enabling targeted cancer imaging/therapy. The bromomethyl group ensures efficient conjugation without destabilizing the metal-chelate complex .

Q. How can conflicting spectral data for this compound be resolved in structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. Cross-validate using:
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ = 252.93 Da) .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry (if crystalline derivatives are available) .

Data Contradiction Analysis

Q. Why do reported melting points for similar bromomethylpyridine derivatives vary across studies?

  • Analysis : Variations (e.g., 149–152°C vs. 189–192°C for 4-bromomethyl analogs ) stem from differences in:
  • Hydration State : Hydrobromide salts may retain water, altering mp.
  • Crystallinity : Recrystallization solvents (e.g., EtOH vs. CH₂Cl₂) affect crystal packing .

Methodological Best Practices

  • Synthetic Optimization : Use radical inhibitors (e.g., BHT) to suppress unwanted polymerization during bromination .
  • Reaction Monitoring : Employ TLC (silica, hexane:EtOAc = 3:1) to track substitution progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.